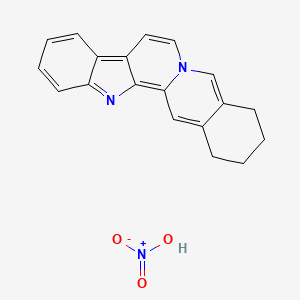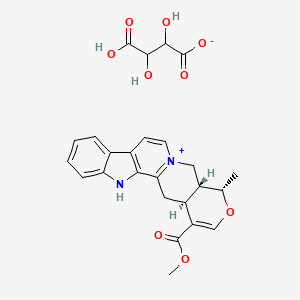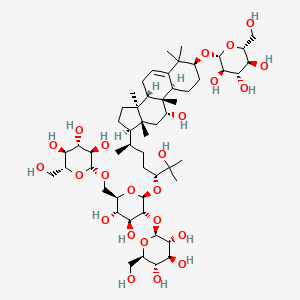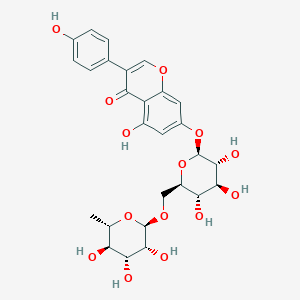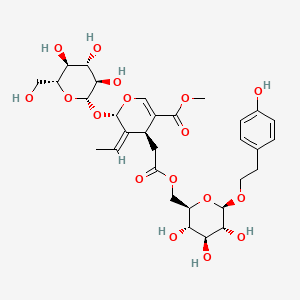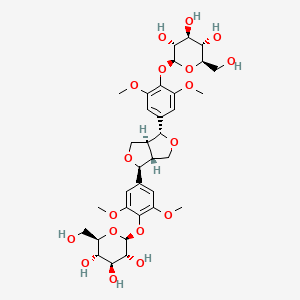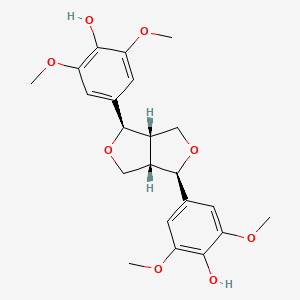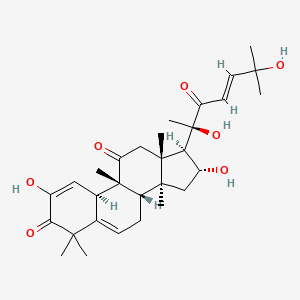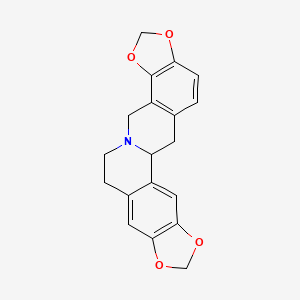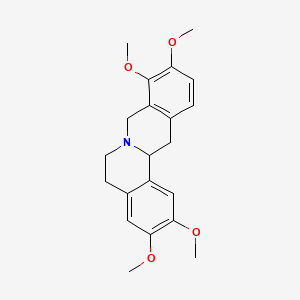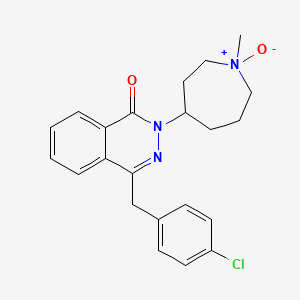
Azelastine N-Oxide (Mixture of Diastereomers)
Übersicht
Beschreibung
Azelastine N-Oxide (Mixture of Diastereomers) is a compound that belongs to the antihistamine class and is used in the treatment of allergic and vasomotor rhinitis . It is available in the form of a mixture of diastereomers .
Molecular Structure Analysis
The molecular formula of Azelastine N-Oxide (Mixture of Diastereomers) is C22H24ClN3O2 . The molecular weight is 397.90 g/mol . The IUPAC name is 4-[(4-chlorophenyl)methyl]-2-(1-methyl-1-oxidoazepan-1-ium-4-yl)phthalazin-1-one .Wissenschaftliche Forschungsanwendungen
Inhibition of Neutrophil and Eosinophil Superoxide Generation
Azelastine has been found to significantly inhibit both neutrophil and eosinophil generation of superoxide in a dose-dependent manner. This suggests its potential anti-inflammatory effects, which may be beneficial in treating asthma (Busse, Randlev, & Sedgwick, 1989).
Suppression of NF-kappa B Activation
The drug demonstrates the ability to suppress NF-kappa B activation, which is associated with the generation of cytokines and nitric oxide. This effect is observed in various human and mouse cells, indicating a broad anti-inflammatory action (Yoneda, Yamamoto, Ueta, & Osaki, 1997).
Modulation of Calcium Ionophore-Induced Histamine Release
Azelastine inhibits calcium ionophore A23187-induced histamine release from rat peritoneal mast cells. This indicates its role in interfering with the influx of Ca2+ into the mast cells, contributing to its antiallergic properties (Chand, Pillár, Diamantis, Perhach, & Sofia, 1983).
Characterization of Duration of Action
Studies have shown that Azelastine continues to antagonize the effects of histamine at the H₁ receptor for an extended period post-washout of the antagonist. This demonstrates its prolonged duration of action in treating allergic rhinitis (Slack, Hart, Luttmann, Clark, & Begg, 2011).
Efficacy in Perennial Allergic Rhinitis
Clinical trials have demonstrated the efficacy of Azelastine in treating symptoms of perennial allergic rhinitis. It shows significant improvement in individual symptoms and total symptom scores (Meltzer, Storms, Pierson, Cummins, Orgel, Perhach, & Hemsworth, 1988).
Impact on Cardiac Repolarization
Azelastine has shown effects on cardiac repolarization in guinea-pig cardiomyocytes and human ether-a-go-go-related gene (hERG) K⁺ channels. This suggests its potential impact on cardiac electrophysiology, although such effects require high concentrations not typically achieved therapeutically (Park, Lee, Chu, Won, Choi, Choe, & Jo, 2013).
Allergic Conjunctivitis Treatment
Azelastine eye drops have shown effectiveness in treating perennial allergic conjunctivitis, improving symptoms such as itching and conjunctival redness compared to placebo (Canonica, Ciprandi, Petzold, Kolb, Ellers-Lenz, & Hermann, 2003).
Metabolism by Cytochrome P450
Azelastine undergoes N-demethylation primarily by cytochrome P450 enzymes CYP3A4 and CYP2D6, with CYP1A2 contributing to a lesser extent. This understanding is crucial for drug interaction considerations (Nakajima, Nakamura, Tokudome, Shimada, Yamazaki, & Yokoi, 1999).
Anti-Inflammatory Effects in Neurodegenerative Disorders
Azelastine shows promise in mitigating neuroinflammation in various neurodegenerative disorders, including Alzheimer’s and Parkinson’s diseases. It suppresses inflammation and cell migration in BV2 microglial cells through inhibition of the JNK/NF-κB pathway (Nguyen, Bui, Duong, Lee, Ahn, & Cho, 2021).
Protection from Hypoxic and NMDA Injury
Azelastine offers protection against hypoxic and NMDA-induced neuronal injury, suggesting its potential role in neuroprotection and the treatment of ischemic conditions (Wallis & Panizzon, 1993).
Eigenschaften
IUPAC Name |
4-[(4-chlorophenyl)methyl]-2-(1-methyl-1-oxidoazepan-1-ium-4-yl)phthalazin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O2/c1-26(28)13-4-5-18(12-14-26)25-22(27)20-7-3-2-6-19(20)21(24-25)15-16-8-10-17(23)11-9-16/h2-3,6-11,18H,4-5,12-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFWLGALGCDUDAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20747066 | |
| Record name | 4-[(4-Chlorophenyl)methyl]-2-(1-methyl-1-oxo-1lambda~5~-azepan-4-yl)phthalazin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azelastine N-oxide | |
CAS RN |
640279-88-5 | |
| Record name | 4-[(4-Chlorophenyl)methyl]-2-(1-methyl-1-oxo-1lambda~5~-azepan-4-yl)phthalazin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



